molecular formula C17H21F3N2O6 B2516529 2-(2,6-dimethylmorpholino)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate CAS No. 1046757-84-9

2-(2,6-dimethylmorpholino)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate

Cat. No.: B2516529
CAS No.: 1046757-84-9
M. Wt: 406.358
InChI Key: PXPNXWXNXQVJII-UHFFFAOYSA-N
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Description

2-(2,6-dimethylmorpholino)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate is a useful research compound. Its molecular formula is C17H21F3N2O6 and its molecular weight is 406.358. The purity is usually 95%.
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Scientific Research Applications

Antifungal Agents

  • Broad-Spectrum Antifungal Activity: Derivatives of morpholin-3-yl-acetamide, closely related to the compound of interest, have been identified as potent fungicidal agents against Candida and Aspergillus species. Optimization led to compounds with improved plasmatic stability and broad antifungal activity, including efficacy against molds and dermatophytes, showing potential for developing new antifungal therapies (Bardiot et al., 2015).

Antimicrobial Evaluation

  • Antimicrobial and Hemolytic Activity: A series of compounds featuring the morpholinyl phenyl acetamide structure exhibited antimicrobial activity against selected microbial species. This research highlights the potential of such compounds for further biological screening and application in antimicrobial therapies (Gul et al., 2017).

Structural Studies and Properties

  • Structural Aspects and Properties: Studies on related amide-containing isoquinoline derivatives have explored the formation of gels and crystalline salts with mineral acids, revealing insights into the structural properties and potential applications of these compounds in materials science (Karmakar et al., 2007).

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O2.C2H2O4/c1-10-7-20(8-11(2)22-10)9-14(21)19-13-5-3-4-12(6-13)15(16,17)18;3-1(4)2(5)6/h3-6,10-11H,7-9H2,1-2H3,(H,19,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPNXWXNXQVJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=CC=CC(=C2)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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